Product packaging for Oxo(thiophen-3-yl)acetaldehyde(Cat. No.:CAS No. 58759-08-3)

Oxo(thiophen-3-yl)acetaldehyde

Cat. No.: B1657932
CAS No.: 58759-08-3
M. Wt: 140.16 g/mol
InChI Key: IOVFHLJNAMPRHI-UHFFFAOYSA-N
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Description

Contextualization within the Chemistry of Thiophene-Containing Organic Compounds

Thiophene (B33073) is a five-membered aromatic heterocycle containing a sulfur atom, and its derivatives are fundamental in medicinal chemistry and materials science. sciensage.inforesearchgate.net The thiophene ring is a bioisostere of the benzene (B151609) ring, meaning it can often be substituted for a benzene ring in a drug molecule without loss of biological activity. researchgate.net This property has led to the incorporation of the thiophene moiety into a multitude of pharmacologically active compounds. researchgate.netresearchgate.net

Thiophene-based compounds are also crucial in materials science, particularly in the development of organic electronics. Their semiconducting properties are harnessed in devices like organic field-effect transistors (OFETs) and solar cells. researchgate.net The chemical robustness and versatility of the thiophene ring allow for the synthesis of a diverse range of materials with tailored electronic and optical properties. researchgate.net

Significance of α-Ketoaldehydes as Reactive Intermediates in Organic Synthesis

α-Ketoaldehydes, characterized by an aldehyde group adjacent to a ketone (a 1,2-dicarbonyl system), are highly reactive organic compounds. This reactivity stems from the electrophilic nature of both carbonyl carbons, making them susceptible to nucleophilic attack. This dual reactivity allows them to participate in a variety of chemical transformations, including nucleophilic additions, condensations, and cycloadditions.

Their ability to act as versatile synthons has made them indispensable in the construction of heterocyclic systems such as imidazoles, pyrroles, and pyrazoles. organic-chemistry.org For instance, α-ketoaldehydes can undergo multicomponent reactions, offering an efficient and atom-economical pathway to complex molecular architectures. organic-chemistry.orgacs.orgnih.govacs.org A notable example is the copper-catalyzed three-component reaction of α-ketoaldehydes, 1,3-dicarbonyl compounds, and organic boronic acids to synthesize 1,4-diketones, which are themselves valuable precursors to various heterocycles. organic-chemistry.orgacs.orgnih.govacs.org

Despite their synthetic utility, the inherent instability of α-ketoaldehydes, which can lead to hydration, oxidation, and polymerization, presents a challenge for their synthesis and handling.

Overview of Contemporary Research Trajectories Pertaining to Oxo(thiophen-3-yl)acetaldehyde

Current research on this compound, also known as 3-thienylglyoxal, focuses on its application as a precursor in the synthesis of novel heterocyclic compounds with potential biological and material science applications. synchem.dea2bchem.combldpharm.comnih.govacs.org

One significant area of research involves the use of this compound in multicomponent reactions to generate complex molecular scaffolds. For example, it has been utilized in the synthesis of substituted pyridines and other nitrogen-containing heterocycles. nih.govacs.org

Another research avenue explores its role in the synthesis of thiophene-containing polymers and oligomers for applications in organic electronics. The reactive aldehyde and ketone functionalities provide handles for polymerization and modification, allowing for the fine-tuning of the material's electronic properties. mdpi.com

Furthermore, the biological activity of compounds derived from this compound is an active area of investigation. Given the established pharmacological importance of thiophene derivatives, new compounds synthesized from this α-ketoaldehyde are being screened for various therapeutic activities. researchgate.netnih.gov

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C6H4O2S
Molecular Weight 140.16 g/mol
CAS Number 58759-08-3
Appearance Data not available
Purity 95%

This data is compiled from various chemical suppliers and databases. synchem.dea2bchem.combldpharm.com

Table 2: Research Applications of this compound

Research Area Application Key Findings
Organic Synthesis Precursor for heterocyclic compounds Used in multicomponent reactions to synthesize substituted pyridines and other nitrogen-containing heterocycles. nih.govacs.org
Materials Science Building block for organic electronics The reactive functional groups allow for polymerization and modification to create thiophene-containing polymers with tailored electronic properties. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4O2S B1657932 Oxo(thiophen-3-yl)acetaldehyde CAS No. 58759-08-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-2-thiophen-3-ylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O2S/c7-3-6(8)5-1-2-9-4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVFHLJNAMPRHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20974279
Record name Oxo(thiophen-3-yl)acetaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58759-08-3
Record name NSC68905
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68905
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxo(thiophen-3-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20974279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Oxo Thiophen 3 Yl Acetaldehyde and Structural Analogues

Multi-Step Organic Synthetic Routes to Oxo(thiophen-3-yl)acetaldehyde

Multi-step syntheses provide classical and reliable pathways to this compound, often allowing for controlled introduction of functional groups.

Strategies Involving Functionalization of Thiophene (B33073) Precursors

One of the most direct approaches involves the functionalization of a thiophene ring. This can be achieved through electrophilic substitution reactions. For instance, the Vilsmeier-Haack reaction, which uses reagents like phosphorus oxychloride and a formamide (B127407) such as N,N-dimethylformamide (DMF), is a well-established method for formylating thiophenes. google.com While this reaction typically yields 2-formyl products, modifications to the substrate and reaction conditions can influence regioselectivity. google.com A related strategy involves the Friedel-Crafts acylation of 3-substituted thiophenes, followed by further manipulation of the introduced acyl group to generate the desired α-oxo aldehyde structure. The challenge in these methods often lies in achieving selective functionalization at the C3 position and avoiding the more reactive C2 and C5 positions. pharmaguideline.com

Another method involves the formylation of thiophene or its derivatives using formamides and phosgene, which has been shown to produce 2-thiophene aldehydes in high yields. google.com This process can be particularly selective for producing 2-formyl products from thiophene derivatives that have a substituent at the 3-position. google.com

Approaches Utilizing α-Keto Acid Derivatives as Building Blocks

An alternative strategy involves constructing the molecule by attaching the thiophene ring to a pre-existing α-keto acid framework. This can be accomplished by reacting an organometallic derivative of thiophene, such as 3-thienyllithium or a 3-thienyl Grignard reagent, with a suitable α-keto acid derivative. For example, the reaction with an α-keto ester followed by hydrolysis and decarboxylation could potentially yield the target aldehyde. The direct decarboxylative arylation of α-oxo acids using synergistic visible light-mediated photoredox and nickel catalysis represents a modern approach to creating aryl and alkyl ketones from simple α-oxo acid precursors via an acyl radical intermediate. science.gov This methodology could be adapted for the synthesis of thiophene-containing ketones, which are precursors to the target aldehyde.

Oxidative Transformations of Corresponding Alcohols or Methylenes

This approach begins with a thiophene precursor that already possesses the required two-carbon side chain, which is then oxidized to the α-oxo aldehyde. A suitable starting material could be 3-acetylthiophene (B72516) or a corresponding alcohol like 2-(thiophen-3-yl)ethan-1-ol. The selective oxidation of the methylene (B1212753) group adjacent to the carbonyl in 3-acetylthiophene would yield the desired product. Similarly, selective oxidation of α-hydroxy ketones can be an efficient method for synthesizing α-keto aldehydes. rsc.org For example, a copper(I)-catalyzed system using oxygen as the oxidant has been developed for this transformation, providing a wide array of α-keto aldehydes in good yields. rsc.org

Condensation-Based Syntheses of Related α-Oxo Aldehydes

Condensation reactions are fundamental in organic synthesis for forming carbon-carbon bonds and are used to create precursors for α-oxo aldehydes or their structural analogues. sigmaaldrich.com The Aldol (B89426) and Claisen-Schmidt condensations are particularly relevant. ncert.nic.inwikipedia.org

The Claisen-Schmidt condensation involves the reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is a specific type of crossed aldol condensation. wikipedia.orglibretexts.org For example, thiophene-3-carbaldehyde can react with various acetophenone (B1666503) derivatives in the presence of a base like potassium hydroxide (B78521) to form thiophene-derived chalcones, which are α,β-unsaturated ketones. nih.gov These chalcones can then serve as intermediates for further transformations.

The general mechanism for a base-catalyzed aldol condensation involves the formation of a nucleophilic enolate from one carbonyl compound, which then attacks the electrophilic carbonyl carbon of a second molecule. chemistry.coach The resulting β-hydroxy aldehyde or ketone can subsequently undergo dehydration to yield a conjugated enone, which is the final product of the condensation. sigmaaldrich.comlibretexts.org

Interactive Table: Examples of Condensation Reactions for Thiophene Analogues
Reactant 1Reactant 2BaseProduct Type
Thiophene-3-carbaldehydeAcetophenoneKOHThiophene-derived chalcone
3-AcetylthiopheneBenzaldehydeNaOHPhenyl-substituted thienyl enone
Ester with α-hydrogenAromatic Ester (no α-hydrogen)Sodium Ethoxideβ-ketoester (Crossed Claisen) organic-chemistry.org

Emerging Synthetic Strategies for Thiophene-Incorporating Aldehydes

Modern synthetic chemistry has seen the rise of powerful new methods, particularly those employing transition metal catalysts, which offer novel pathways to functionalized thiophenes with high efficiency and selectivity.

Transition Metal-Catalyzed Processes for Thiophene Annulation and Functionalization

Transition metal catalysis provides efficient and atom-economical routes for both the construction (annulation) of the thiophene ring and its subsequent functionalization.

Palladium-Catalyzed Reactions: Palladium catalysts are exceptionally versatile for C-H functionalization. The direct arylation of thiophenes with aryl bromides can be achieved with very low catalyst loadings (in the parts-per-million range) using a palladium NNC-pincer complex. epa.gov Furthermore, palladium-catalyzed carbonylation of thiophenes can lead directly to carboxylic acids, which are closely related to the target aldehyde. rsc.org A palladium-catalyzed reductive carbonylation has been developed to synthesize aromatic aldehydes from aryl iodides using formic acid (HCOOH) as a convenient and environmentally friendly CO source. organic-chemistry.org Suzuki coupling reactions, also palladium-catalyzed, have been used to synthesize aldehyde-functionalized thiophene trimers by reacting 2,5-dibromo-3-thiophene aldehyde with an EDOT boronic acid pinacol (B44631) ester. acs.orgnih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts are renowned for their application in hydroformylation, a process that introduces a formyl group (-CHO) and a hydrogen atom across a double or triple bond. nih.govresearchgate.net The regioselective hydroformylation of acetylenic thiophenes has been accomplished using a zwitterionic rhodium catalyst in the presence of carbon monoxide and hydrogen. acs.orgacs.org This method yields α,β-unsaturated aldehydes where the aldehyde group and the thiophene ring are attached to the same carbon of the former triple bond, demonstrating the directing effect of the thiophene's sulfur atom. acs.orgacs.org

Interactive Table: Overview of Transition Metal-Catalyzed Syntheses
Metal CatalystReaction TypeSubstratesKey Feature
Palladium (NNC-Pincer)C-H ArylationThiophene derivatives, Aryl bromidesExtremely low catalyst loading (ppm) epa.gov
Palladium (Pd(OAc)₂)CarbonylationThiophenes, CO/CO₂Direct synthesis of thiophene carboxylic acids rsc.org
PalladiumSuzuki Coupling2,5-dibromo-3-thiophene aldehyde, Boronic estersSynthesis of functionalized oligothiophenes acs.orgnih.gov
Rhodium (Zwitterionic)HydroformylationAcetylenic thiophenes, CO, H₂High regioselectivity for α,β-unsaturated aldehydes acs.orgacs.org

Metal-Free Organic Transformations for Aldehyde Generation

The generation of the α-ketoaldehyde functionality without the use of metal catalysts is a key area of research, driven by the need to minimize metal contamination in final products and embrace greener chemical processes. Several metal-free strategies have been developed for the synthesis of aryl glyoxals, which are structural analogues of this compound. These methods typically involve the oxidation of readily available precursors like aryl methyl ketones or corresponding alcohols.

One prominent metal-free method is the Kornblum oxidation, which traditionally uses dimethyl sulfoxide (B87167) (DMSO) to oxidize α-haloketones. nih.gov An evolution of this is the direct oxidation of aryl methyl ketones using a DMSO and hydrobromic acid (HBr) system. nih.govresearchgate.net This process is believed to proceed through the formation of an α-bromo ketone intermediate, which is then oxidized by DMSO to the desired α-ketoaldehyde. nih.gov This system is considered milder and less toxic than classical selenium dioxide oxidations. nih.gov

Another powerful and widely used metal-free oxidizing agent is 2-Iodoxybenzoic acid (IBX). nih.govwikipedia.orgorganic-chemistry.org IBX is known for its ability to selectively oxidize alcohols to aldehydes and ketones under mild conditions. nih.govguidechem.comchem-station.com For the synthesis of a compound like this compound, a suitable precursor such as 2-hydroxy-1-(thiophen-3-yl)ethan-1-one could be oxidized using IBX. Due to the limited solubility of IBX in many common organic solvents, it is often used in DMSO. nih.govguidechem.comchem-station.com The hypervalent iodine nature of IBX allows it to facilitate a wide range of oxidative transformations with high functional group tolerance, making it a valuable tool in modern organic synthesis. nih.govguidechem.com

The following table summarizes key metal-free methods applicable to the synthesis of aryl α-ketoaldehydes.

MethodOxidizing Agent/SystemTypical PrecursorKey Features
DMSO-Based OxidationDMSO/HBrAryl Methyl Ketone (e.g., 3-Acetylthiophene)Milder and less toxic than SeO₂; proceeds via Kornblum-type mechanism. nih.govnih.gov
Hypervalent Iodine Oxidation2-Iodoxybenzoic acid (IBX)α-Hydroxy Ketone or AlcoholHigh selectivity, mild conditions, broad functional group tolerance. nih.govorganic-chemistry.orgguidechem.com
Iodine/DMSO SystemI₂/DMSOTerminal AlkynesPromotes oxidative coupling and C-H bond oxidation under aerobic conditions. rsc.org

Development of Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry, particularly sustainability and atom economy, are increasingly influencing the design of synthetic routes. An atom-economical reaction is one that maximizes the incorporation of all materials from the reactants into the final product, thereby minimizing waste.

The development of sustainable pathways for compounds like this compound focuses on several key aspects:

Use of Benign Reagents: Replacing toxic and hazardous reagents, such as heavy metal oxidants, with environmentally safer alternatives like DMSO and IBX is a primary goal. nih.govnih.gov The byproduct of IBX oxidation, 2-iodobenzoic acid, can be recovered and re-oxidized, adding to the sustainability of the process. nih.gov

Solvent-Free or Green Solvents: Performing reactions under solvent-free conditions or in green solvents (like water or ionic liquids) reduces volatile organic compound (VOC) emissions and simplifies purification. niscpr.res.in

Catalytic Processes: While this article focuses on metal-free methods, the development of catalytic systems (using recyclable organocatalysts, for example) is a cornerstone of sustainable chemistry. Using a catalytic amount of a reagent like nicotinic acid in a solvent-free reaction represents a green approach. niscpr.res.in

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel (one-pot) saves time, resources, and energy, and reduces the amount of waste generated from intermediate workups and purifications. nih.gov

A comparison of synthetic strategies highlights the advantages of modern, sustainable approaches.

MetricTraditional Approach (e.g., SeO₂)Sustainable Approach (e.g., IBX or DMSO/HBr)
Reagent Toxicity High (Selenium compounds are toxic)Low to moderate (DMSO, HBr, IBX are less hazardous). nih.govnih.gov
Atom Economy Moderate (Stoichiometric metal waste)Improved, especially if byproducts are recyclable. nih.govrsc.org
Reaction Conditions Often requires elevated temperaturesGenerally mild, often room temperature. organic-chemistry.org
Waste Generation Generates hazardous metal wasteGenerates primarily organic byproducts which may be recyclable. nih.gov

By focusing on metal-free transformations and adhering to the principles of green chemistry, the synthesis of this compound and its analogues can be achieved in a more environmentally responsible and efficient manner.

Chemical Reactivity and Transformation Pathways of Oxo Thiophen 3 Yl Acetaldehyde

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl groups of oxo(thiophen-3-yl)acetaldehyde are prime sites for nucleophilic addition reactions. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield an alcohol or undergo further reactions depending on the nature of the nucleophile and the reaction conditions.

In the presence of alcohol nucleophiles, this compound can form hemiacetals. This reaction involves the attack of the alcohol's oxygen atom on one of the carbonyl carbons. The resulting alkoxide intermediate is then protonated, typically by the alcohol itself or a weak acid catalyst, to yield the hemiacetal. The equilibrium between the aldehyde/ketone and the hemiacetal is influenced by the steric and electronic properties of both the carbonyl compound and the alcohol.

Similarly, other nucleophiles can add to the carbonyl groups to form various adducts. For instance, Grignard reagents and organolithium compounds can add to form secondary or tertiary alcohols, depending on which carbonyl group is attacked.

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This reaction is a classic example of nucleophilic addition followed by elimination. The amine nitrogen attacks a carbonyl carbon to form a carbinolamine intermediate. Subsequent dehydration of the carbinolamine, often acid-catalyzed, results in the formation of the C=N double bond of the imine.

When reacted with hydroxylamine (B1172632), this compound forms oximes. The mechanism is analogous to imine formation, involving the nucleophilic attack of the hydroxylamine nitrogen on a carbonyl carbon, followed by the elimination of a water molecule to form the C=N-OH functionality.

NucleophileProductFunctional Group Formed
Primary Amine (R-NH₂)Imine (Schiff Base)C=N-R
Hydroxylamine (NH₂OH)OximeC=N-OH

Cyclization and Annulation Reactions for Heterocyclic Ring Construction

The bifunctional nature of this compound makes it an excellent substrate for cyclization and annulation reactions, providing pathways to a variety of novel heterocyclic structures. These reactions often leverage the reactivity of both carbonyl groups to build new rings onto the thiophene (B33073) core.

The reaction of this compound with compounds containing active methylene (B1212753) groups and an amine functionality can lead to the formation of seven-membered azepinone rings or six-membered dihydropyridinone rings. These reactions typically proceed through a series of condensation and cyclization steps, where both the aldehyde and ketone groups of the starting material are involved in ring formation. The specific outcome of the reaction, whether it yields an azepinone or a dihydropyridinone, can often be controlled by the choice of reagents and reaction conditions.

Condensation reactions of this compound with various binucleophiles are a powerful strategy for constructing fused heterocyclic systems. For example, reaction with reagents that can provide a two-carbon and two-sulfur unit can lead to the formation of the thieno[2,3-b]thiophene (B1266192) core, a key structural motif in many organic electronic materials.

Furthermore, condensation with 1,2-diamines can be utilized to synthesize pyrazine (B50134) rings fused to the thiophene. Similarly, reaction with 4,5-diaminopyrimidines can afford pteridine (B1203161) derivatives, which are an important class of heterocyclic compounds with diverse biological activities. These reactions underscore the utility of this compound as a building block for complex, polycyclic aromatic systems.

Reactant TypeFused Heterocycle Formed
Sulfur-containing binucleophileThieno[2,3-b]thiophene
1,2-DiaminePyrazine
4,5-DiaminopyrimidinePteridine

Derivatives of this compound, where a nucleophilic group has been introduced into the molecule through a prior reaction, can undergo intramolecular cyclization. For instance, if one of the carbonyl groups is selectively reacted to introduce a side chain containing a nucleophile, this nucleophile can then attack the remaining carbonyl group to form a new ring. The regioselectivity of the initial reaction and the length and nature of the tether connecting the nucleophile to the thiophene ring will determine the size and type of the resulting heterocyclic ring. This strategy allows for the controlled synthesis of a wide array of thiophene-containing heterocycles.

Oxidation and Reduction Chemistry

The presence of both an aldehyde and a ketone group in this compound allows for selective oxidation and reduction reactions, which are crucial for its application in the synthesis of more complex molecules.

The biotransformation of α-keto aldehydes like this compound can be facilitated by various enzymatic systems. While specific studies on the enzymatic oxidation of this compound are not extensively documented, analogous pathways for similar dicarbonyl compounds suggest potential biotransformation routes. Enzymes such as glyoxalases and aryl-alcohol oxidases are known to process dicarbonyl compounds and aromatic aldehydes, respectively.

Aryl-alcohol oxidases (AAOs), a family of FAD-containing enzymes, are capable of oxidizing a wide range of aromatic alcohols to their corresponding aldehydes. wikipedia.orgresearchgate.net Some AAOs also exhibit activity towards the hydrated forms of aldehydes, suggesting a potential pathway for the oxidation of the aldehyde moiety in this compound to the corresponding carboxylic acid. researchgate.net The enzymatic processing of dicarbonyl compounds is a critical biological process, and enzymes like glyoxalase I and II are involved in the detoxification of cytotoxic α-keto aldehydes. nih.gov This system, however, typically leads to the formation of the corresponding α-hydroxycarboxylic acid.

The enzymatic hydroxylation of β-dicarbonyl compounds has also been explored, offering a biocatalytic route to α-hydroxy-β-dicarbonyl motifs, which are valuable structural units in bioactive molecules. researchgate.net While this applies to β-dicarbonyls, it highlights the potential for enzymatic modification of dicarbonyl structures.

The selective chemical oxidation of this compound presents a synthetic challenge due to the presence of two oxidizable carbonyl groups. However, strategies for the selective oxidation of α-keto aldehydes have been developed. The aldehyde group is generally more susceptible to oxidation than the ketone group.

A common method for the synthesis of aryl glyoxals involves the oxidation of the corresponding acetophenone (B1666503). For instance, phenylglyoxal (B86788) can be prepared by the oxidation of acetophenone using selenium dioxide. nih.gove-bookshelf.deresearchgate.netnih.gov This suggests that a similar approach could be used to synthesize this compound from 3-acetylthiophene (B72516). Conversely, selective oxidation of the aldehyde moiety in an α-keto aldehyde to a carboxylic acid would require carefully controlled conditions to avoid oxidation of the ketone or the thiophene ring. While specific reagents for the selective oxidation of the aldehyde in this compound are not detailed in the literature, mild oxidizing agents that are known to selectively oxidize aldehydes in the presence of ketones could potentially be employed.

The chemoselective reduction of one carbonyl group in the presence of the other in this compound is a valuable transformation for accessing different types of functionalized molecules. Due to the higher reactivity of aldehydes compared to ketones, the selective reduction of the aldehyde group is generally more straightforward.

Selective Reduction of the Aldehyde:

The use of specific reducing agents can achieve the selective reduction of the aldehyde functionality. A combination of NaBH4 and Na2C2O4 in water has been shown to be an efficient system for the selective reduction of aldehydes in the presence of ketones. orientjchem.org This system is proposed to form an oxalate-borane complex as the active reductant. orientjchem.org

Selective Reduction of the Ketone:

The selective reduction of the ketone in the presence of the more reactive aldehyde is a more challenging transformation. The Luche reduction, which employs sodium borohydride (B1222165) in the presence of a lanthanide salt such as cerium(III) chloride (CeCl3), is a well-established method for the chemoselective 1,2-reduction of α,β-unsaturated ketones and can also be used for the selective reduction of ketones in the presence of aldehydes. stackexchange.comacs.org The mechanism is believed to involve the formation of a more reactive reducing agent and the protection of the aldehyde as an acetal (B89532) under the reaction conditions. stackexchange.com Enzymatic methods using alcohol dehydrogenases have also been developed for the selective reduction of ketones in the presence of aldehydes, offering a "green" alternative. chemrxiv.orgresearchgate.net

Target CarbonylReagent/SystemConditionsExpected Product
AldehydeNaBH4/Na2C2O4Water, Room Temperature1-Hydroxy-2-(thiophen-3-yl)ethan-2-one
KetoneNaBH4/CeCl3 (Luche Reduction)Methanol, 0 °C1-(Thiophen-3-yl)ethane-1,2-diol
KetoneAlcohol DehydrogenaseOrganic Solvent(R)- or (S)-1-(Thiophen-3-yl)ethane-1,2-diol

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is generally more reactive towards electrophilic aromatic substitution than benzene (B151609). However, the presence of the electron-withdrawing oxoacetaldehyde group at the 3-position deactivates the thiophene ring towards electrophilic attack. The carbonyl groups pull electron density from the ring, making it less nucleophilic. e-bookshelf.deresearchgate.net

The directing effect of the 3-oxoacetaldehyde substituent needs to be considered. The carbonyl group is a meta-directing deactivator in benzene chemistry. In the case of 3-substituted thiophenes, electrophilic substitution typically occurs at the 2- or 5-position. The deactivating effect of the substituent will make the reaction more difficult, likely requiring harsher conditions than for unsubstituted thiophene. Computational studies on thiophene derivatives with electron-withdrawing groups have shown that the regioselectivity of electrophilic substitution can be influenced by the presence of a catalyst. researchgate.net For some 2-substituted thiophenes with deactivating groups, the presence of a Lewis acid catalyst can favor substitution at the 4-position over the 5-position. researchgate.net For a 3-substituted thiophene with a deactivating group, substitution is generally expected to occur at the 5-position, which is the other α-position, as it is generally more reactive than the β-positions.

Exploitation in Multi-Component Reaction Sequences

The dicarbonyl nature of this compound makes it a valuable substrate for multi-component reactions (MCRs), which are efficient processes for the synthesis of complex molecules in a single step. Aryl glyoxals are known to participate in various MCRs to generate a wide range of heterocyclic compounds.

One prominent example is the Hantzsch dihydropyridine (B1217469) synthesis , a four-component reaction between an aldehyde, two equivalents of a β-ketoester, and a source of ammonia (B1221849). researchgate.net this compound could potentially serve as the aldehyde component in this reaction, leading to the formation of highly functionalized dihydropyridines with a thiophene substituent.

Another important MCR is the Paal-Knorr synthesis , which is used to prepare furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. While this compound is a 1,2-dicarbonyl compound, its derivatives formed in situ during a reaction sequence could potentially undergo subsequent cyclization reactions that are mechanistically related to the Paal-Knorr synthesis.

Furthermore, this compound can be envisioned as a component in other MCRs that utilize dicarbonyl compounds. For example, multicomponent reactions involving phenylglyoxal, a barbituric acid derivative, and a pyranone derivative have been reported to yield complex spirocyclic compounds. nih.govresearchgate.net The reactivity of this compound would be expected to be similar, allowing for the synthesis of analogous thiophene-containing heterocyclic systems. The ability to engage in such reactions underscores the potential of this compound as a versatile building block in diversity-oriented synthesis. nih.govrsc.org

Mechanistic Investigations of Reactions Involving Oxo Thiophen 3 Yl Acetaldehyde

Elucidation of Reaction Mechanisms in Synthetic Pathways

The elucidation of reaction mechanisms in synthetic pathways involving oxo(thiophen-3-yl)acetaldehyde often requires a combination of experimental techniques and computational modeling. These investigations aim to map out the step-by-step sequence of bond-breaking and bond-forming events that transform reactants into products.

Identification of Key Intermediates and Transition States

A critical aspect of mechanistic elucidation is the identification of key intermediates and transition states. Intermediates are transient species that are formed in one step and consumed in a subsequent step, while transition states represent the highest energy point along the reaction coordinate for a single elementary step.

For example, in reactions leading to the formation of heterocyclic structures, this compound can react with dinucleophiles. The reaction may proceed through an initial nucleophilic attack on the aldehyde carbon, leading to a tetrahedral intermediate. This intermediate can then undergo further intramolecular reactions. Computational methods, such as Density Functional Theory (DFT), are invaluable for calculating the energies of these species. For instance, a transition state for a hydrogen transfer step in a reaction involving a related compound was found to have a barrier of 24.9 kcal/mol, indicating that such a pathway might be less favorable. researchgate.net In copper-catalyzed reactions, intermediate complexes involving the coordination of a pyridine (B92270) ring with a copper compound have been proposed. beilstein-journals.org These intermediates can then be oxidized, for example by air, to a higher oxidation state complex (e.g., Cu(III)) before reductive elimination to form the final product. beilstein-journals.org

Table 1: Hypothetical Energy Profile for a Multi-step Reaction

StepSpeciesRelative Energy (kcal/mol)
1Reactants0
2Transition State 1+15.2
3Intermediate 1+2.5
4Transition State 2+20.1
5Products-10.8

This interactive table illustrates a hypothetical energy profile. Click on a row to highlight the corresponding step in a reaction pathway.

Analysis of Concerted vs. Stepwise Processes

A key question in many mechanistic studies is whether a reaction occurs in a single, concerted step or through a multi-step, stepwise process involving one or more intermediates. This distinction is crucial as it affects the reaction kinetics and the potential for side reactions.

Computational studies on analogous cycloaddition reactions, such as the dehydro-Diels–Alder reaction, have shown that a concerted pathway is often energetically favored over a stepwise diradical route. siena.edu However, the energy difference between the concerted and stepwise pathways can be small, sometimes diminishing to just 0.5–2 kcal/mol, suggesting that both mechanisms could be competitive under certain conditions. siena.edu For reactions involving this compound, particularly in complex multi-component syntheses, the pathway is more likely to be stepwise, allowing for greater structural diversity in the products. For instance, the formation of an imine as a reactive intermediate, which then undergoes cyclization, is a common stepwise strategy. beilstein-journals.org

Kinetic Studies of Reaction Rates and Rate-Determining Steps

Table 2: Factors Influencing Reaction Rates

FactorEffect on RateMechanistic Insight
Reactant ConcentrationVariesOrder of reaction, molecularity of RDS
TemperatureTypically increases rateActivation energy (Arrhenius equation)
CatalystIncreases rateProvides lower energy pathway
SolventCan increase or decrease rateStabilization of transition states/intermediates

Catalytic Reaction Mechanisms and Turnover Processes

Catalysts are frequently employed to enhance the efficiency of reactions involving this compound. They achieve this by providing an alternative reaction pathway with a lower activation energy. Understanding the mechanism by which a catalyst operates is key to its optimization.

In many syntheses, transition metals like copper are used. beilstein-journals.org The catalytic cycle may involve the change in the oxidation state of the metal. For example, a Cu(II) species can be reduced in situ to a more active Cu(I) species, which then participates in the reaction. beilstein-journals.org The catalyst forms an intermediate with the substrates, facilitates the key bond-forming steps, and is then regenerated in a turnover process to participate in another cycle. Heterogeneous catalysts, such as Titanium Silicalite-1 (TS-1), are also used. In the ammoximation of acetaldehyde (B116499), the TS-1/H₂O₂ system is believed to first oxidize ammonia (B1221849) to hydroxylamine (B1172632), which then reacts with the acetaldehyde. researchgate.net This demonstrates a mechanism where the catalyst activates one of the reactants to form a key intermediate. researchgate.net

Stereochemical Control and Mechanistic Implications in Asymmetric Synthesis

Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral product. When this compound is a substrate in such reactions, controlling the stereochemical outcome is paramount. This is typically achieved using chiral catalysts or auxiliaries.

The mechanism of stereocontrol is based on the formation of diastereomeric transition states that have different energies. The chiral catalyst or auxiliary interacts with the substrate(s) to create a three-dimensional environment that favors the approach of reactants from one specific direction. This leads to the preferential formation of one stereoisomer. The lower the energy of the favored transition state relative to the disfavored one, the higher the enantiomeric or diastereomeric excess of the product. Understanding these transition state geometries, often through computational modeling, is crucial for designing more effective and selective asymmetric syntheses.

Theoretical and Computational Chemistry Studies of Oxo Thiophen 3 Yl Acetaldehyde

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for studying thiophene-based compounds to understand their physicochemical properties, reactivity, and spectral characteristics. rsc.orgnih.gov

Calculation of Electronic Structure and Molecular Orbitals

The electronic structure of a molecule is fundamental to understanding its stability and reactivity. DFT calculations are used to determine the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting nature.

As a representative example, DFT calculations on a series of thiophene (B33073) sulfonamide derivatives provide insight into how electronic properties can be determined.

Table 1: Representative Frontier Molecular Orbital Energies for Thiophene Sulfonamide Derivatives

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (ΔE) (eV)
Derivative 1 -7.05 -2.40 4.65
Derivative 2 -7.31 -2.85 4.46
Derivative 3 -7.63 -2.98 4.65
Derivative 4 -7.22 -2.90 4.32
Derivative 5 -7.21 -3.00 4.21
Derivative 6 -7.11 -3.01 4.10
Derivative 7 -6.45 -3.01 3.44

Data derived from a computational study on thiophene sulfonamide derivatives, presented here as an illustrative example of the application of DFT. researchgate.net

Prediction of Reaction Pathways and Activation Energies

DFT is a valuable tool for mapping out potential reaction pathways and determining their feasibility. By calculating the energies of reactants, products, and transition states, researchers can construct a potential energy surface for a given reaction. researchgate.net The activation energy (the energy barrier that must be overcome for a reaction to occur) can be determined from this surface.

For a molecule like Oxo(thiophen-3-yl)acetaldehyde, DFT could be used to predict the outcomes of various chemical transformations, such as oxidation, reduction, or electrophilic substitution. femaflavor.orgresearchgate.net For instance, computational models can predict whether an electrophilic attack is more likely to occur at the C2 or C5 position of the thiophene ring, a common question in thiophene chemistry. researchgate.net These theoretical predictions can guide experimental work by identifying the most probable and energetically favorable reaction mechanisms. chemrxiv.org

Analysis of Molecular Reactivity Descriptors

From the HOMO and LUMO energies derived from DFT calculations, a set of global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. mdpi.comresearchgate.net These descriptors provide a quantitative basis for concepts developed from empirical observations of chemical reactivity.

Key molecular reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = χ² / (2η).

The following table, based on a study of thiophene sulfonamide derivatives, illustrates how these descriptors are quantified.

Table 2: Representative Molecular Reactivity Descriptors for Thiophene Sulfonamide Derivatives

Compound Ionization Potential (I) Electron Affinity (A) Electronegativity (χ) Chemical Hardness (η) Electrophilicity Index (ω)
Derivative 1 7.05 2.40 4.73 2.33 4.80
Derivative 2 7.31 2.85 5.08 2.23 5.79
Derivative 3 7.63 2.98 5.31 2.33 6.04
Derivative 4 7.22 2.90 5.06 2.16 5.93
Derivative 5 7.21 3.00 5.11 2.11 6.18
Derivative 6 7.11 3.01 5.06 2.05 6.25
Derivative 7 6.45 3.01 4.73 1.72 6.50

Data derived from a computational study on thiophene sulfonamide derivatives, presented here as an illustrative example. researchgate.net

Advanced Quantum Chemical Calculations for Spectroscopic Prediction

Quantum chemical calculations are instrumental in predicting and interpreting various types of molecular spectra. Methods like Time-Dependent DFT (TD-DFT) can simulate electronic absorption spectra (UV-Vis), providing information about electronic transitions, such as n→π* and π→π* transitions. researchgate.netresearchgate.net This allows for a direct comparison between theoretical predictions and experimental results, aiding in the structural characterization of the compound. nih.gov

Furthermore, DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. mdpi.com This theoretical vibrational analysis helps in assigning specific spectral bands to the stretching, bending, and torsional motions of atoms within the molecule, confirming the presence of functional groups and providing a detailed picture of the molecular structure. mdpi.com

Conformer Analysis and Conformational Landscapes

Molecules with rotatable single bonds, such as the bond between the thiophene ring and the acetaldehyde (B116499) group in this compound, can exist in different spatial arrangements called conformers. nih.gov Conformer analysis involves systematically exploring these different arrangements to identify the most stable (lowest energy) conformations. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a "movie" of molecular behavior at the atomic level. researchgate.net

For this compound, an MD simulation could reveal how the molecule behaves in a solvent, how its conformation changes over time, and how it interacts with other molecules. rsc.org This is particularly useful for understanding processes like solvation, diffusion, and binding to a biological target. By simulating the system over nanoseconds or longer, researchers can observe dynamic events and calculate properties that depend on the ensemble of molecular configurations, providing a more realistic picture of the molecule's behavior in a complex environment. nih.gov

Applications of Oxo Thiophen 3 Yl Acetaldehyde As a Versatile Synthetic Intermediate

Building Block for Complex Natural Product Core Structures

The inherent reactivity of the dicarbonyl system in oxo(thiophen-3-yl)acetaldehyde makes it an attractive building block for the synthesis of heterocyclic structures that form the core of many natural products nih.gov. Aryl glyoxals are widely used in multicomponent reactions to construct diverse five- and six-membered heterocycles, which are key components of alkaloids and terpenoids nih.govnih.gov.

While specific total syntheses of complex natural products employing this compound are not extensively documented, its potential is evident from the established reactivity of similar glyoxals. For instance, it can serve as a precursor in reactions like the Paal-Knorr synthesis for furans or pyrroles, or in condensation reactions with various nucleophiles to build more elaborate molecular scaffolds pharmaguideline.comresearchgate.net. The thiophene (B33073) ring itself is a structural component in some natural products, and employing this building block provides a direct route for its incorporation derpharmachemica.com.

Table 1: Potential Heterocyclic Scaffolds from this compound in Natural Product Synthesis

Reactant(s)Resulting HeterocycleRelevance to Natural Products
Ammonia (B1221849) / Primary AminesSubstituted PyrrolesCore of various alkaloids
Hydrazine DerivativesSubstituted PyridazinesFound in various bioactive compounds
1,2-DiaminesSubstituted Quinoxalines / PyrazinesPresent in many classes of natural products
Active Methylene (B1212753) CompoundsSubstituted FuransCore structure in many terpenoids and other natural products neliti.com

The dual carbonyl functionality allows for sequential or one-pot reactions to rapidly assemble complex ring systems, a strategy highly valued in the efficient total synthesis of natural products.

Precursor for Advanced Organic Materials and Functional Molecules

Thiophene-based polymers are a cornerstone of the field of organic electronics due to their conductive properties and environmental stability nih.govjournalskuwait.orgresearchgate.net. Polythiophenes and their derivatives are utilized in applications such as solar cells, light-emitting diodes (LEDs), and photoelectric cells nih.govjournalskuwait.orgresearchgate.net. Typically, these polymers are synthesized through the polymerization of thiophene monomers nih.govresearchgate.net.

This compound offers a unique opportunity to create functionalized or cross-linked polythiophene materials. The thiophene ring can participate in polymerization, while the glyoxal (B1671930) moiety provides reactive handles for post-polymerization modification or for creating network polymers. For example, the aldehyde or ketone group can be used to graft side chains onto a polythiophene backbone, thereby tuning the material's solubility, processability, and electronic properties nih.govresearchgate.net.

Furthermore, condensation of the glyoxal unit with other monomers could lead to the formation of novel conjugated polymers where the thiophene unit is integrated into a larger, well-defined structure journalskuwait.orgjournalskuwait.org. This approach allows for precise control over the polymer's architecture, which is crucial for optimizing performance in electronic devices.

Role in the Synthesis of Chiral Compounds and Enantioselective Transformations

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. The development of catalytic asymmetric methods for creating stereocenters is a major focus of modern organic chemistry rsc.orgresearchgate.netsciencedaily.com. The prochiral nature of the carbonyl groups in this compound makes it a suitable substrate for various enantioselective transformations.

Research has demonstrated the viability of catalytic asymmetric additions to glyoxal derivatives. For instance, chiral Lewis acid-catalyzed enantioselective addition of thiols to silyl (B83357) glyoxylates has been shown to produce multi-hetero-atom substituted carbon stereocenters with high yields and enantioselectivities consensus.app. This methodology could be adapted to this compound to synthesize chiral α-hydroxy thioethers.

Other potential enantioselective reactions include:

Asymmetric Aldol (B89426) Reactions: Using chiral catalysts to control the stereoselective addition of an enolate to one of the carbonyl groups.

Asymmetric Michael Additions: Where the glyoxal acts as the electrophile in a conjugate addition reaction under chiral catalysis nih.gov.

Asymmetric Reductions: Selectively reducing one carbonyl group to a hydroxyl group with controlled stereochemistry.

These transformations would yield valuable chiral building blocks containing a thiophene moiety, which could be used in the synthesis of complex, biologically active molecules nih.govnih.govresearchgate.net.

Formation of Organometallic Precursors

Organometallic compounds are crucial as catalysts, reagents, and precursors for materials synthesis, such as in Chemical Vapor Deposition (CVD) for creating thin films dtic.milcnr.it. Thiophene and its derivatives can coordinate to metal centers in various ways, often through the sulfur atom or the π-system of the ring up.ac.za.

This compound possesses multiple potential coordination sites: the sulfur atom of the thiophene ring and the two oxygen atoms of the glyoxal group. This allows it to act as a multidentate ligand, forming stable complexes with a variety of transition metals. These organometallic complexes can serve as single-source precursors for depositing metal sulfide (B99878) or metal oxide thin films, as the necessary elements are already covalently linked in one volatile molecule dtic.mil. The specific structure and reactivity of these precursors can be tuned by modifying the thiophene ring or by reacting the carbonyl groups prior to complexation.

Design and Synthesis of Ligands for Coordination Chemistry

The design of ligands is central to the development of coordination chemistry, influencing the properties and reactivity of metal complexes nih.gov. Schiff bases, formed by the condensation of a carbonyl compound with a primary amine, are among the most versatile and widely studied classes of ligands sapub.orgderpharmachemica.comscience.gov.

The presence of two carbonyl groups in this compound makes it an excellent platform for synthesizing novel Schiff base ligands. It can react with one or two equivalents of a primary amine to yield mono- or bis-Schiff base ligands, respectively. This versatility allows for the creation of ligands with varying denticity and coordination geometries.

For example, reaction with one equivalent of an amine followed by complexation could lead to a ligand that coordinates through the imine nitrogen and one of the carbonyl oxygens. Reaction with two equivalents of a diamine could create a tetradentate ligand capable of encapsulating a metal ion. The resulting metal complexes often exhibit interesting electronic, magnetic, and catalytic properties nih.govnih.govresearchgate.net. The thiophene sulfur atom can also participate in coordination, further increasing the structural diversity of the resulting complexes nih.govnih.gov.

Table 2: Examples of Ligand Types Derived from this compound

ReagentLigand TypePotential Donor Atoms
1 eq. AnilineMono-Schiff BaseN, O
2 eq. AnilineBis-Schiff BaseN, N'
1 eq. EthylenediamineCompartmental Schiff BaseN, N', O, O'
1 eq. 2-Aminobenzoic acidSchiff Base with CarboxylateN, O, O'
1 eq. 2-AminothiophenolSchiff Base with ThiolateN, O, S

The synthesis of these thiophene-containing Schiff base ligands and their subsequent complexation with transition metals is a promising route to new materials with applications in catalysis, sensing, and medicinal chemistry sapub.orgnih.govnih.gov.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental techniques for elucidating the molecular structure of organic compounds. For Oxo(thiophen-3-yl)acetaldehyde, these methods would provide precise information about the electronic environment of each hydrogen and carbon atom.

¹H NMR: In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the aldehydic proton and the three protons on the thiophene (B33073) ring. The chemical shift of the aldehydic proton (CHO) would likely appear significantly downfield, typically in the range of 9-10 ppm, due to the deshielding effect of the adjacent carbonyl group. The protons on the thiophene ring would exhibit chemical shifts and coupling patterns characteristic of a 3-substituted thiophene. Specifically, the proton at the C2 position would likely be the most deshielded of the ring protons.

¹³C NMR: A ¹³C NMR spectrum would be expected to show six distinct signals, corresponding to the two carbonyl carbons and the four carbons of the thiophene ring. The carbonyl carbons (C=O) would have characteristic chemical shifts in the highly deshielded region of the spectrum, typically between 180 and 200 ppm. The chemical shifts of the thiophene carbons would provide further confirmation of the substitution pattern.

Interactive Data Table: Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (Hz)
Aldehydic-H9.0 - 10.0Singlet (s)N/A
Thiophene-H28.0 - 8.5Doublet of doublets (dd)J ≈ 1-3, 3-5
Thiophene-H47.5 - 8.0Doublet of doublets (dd)J ≈ 1-3, 5-7
Thiophene-H57.0 - 7.5Doublet of doublets (dd)J ≈ 3-5, 5-7

Interactive Data Table: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)
Aldehydic C=O190 - 200
Ketonic C=O180 - 190
Thiophene-C3135 - 145
Thiophene-C2130 - 140
Thiophene-C5125 - 135
Thiophene-C4120 - 130

Note: The data presented in these tables are predictive and based on typical chemical shift ranges for similar functional groups and structures. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to confirm the connectivity of the protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and the carbon atoms they are attached to.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₆H₄O₂S), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.

In addition to the exact mass of the molecular ion, mass spectrometry provides information about the structure through the analysis of fragmentation patterns. Under ionization, the molecule would likely undergo characteristic fragmentation. Potential fragmentation pathways could include the loss of CO from the aldehyde or ketone, or cleavage of the bond between the carbonyl group and the thiophene ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show strong, characteristic absorption bands for the carbonyl (C=O) stretching vibrations of the aldehyde and ketone groups, likely in the region of 1680-1750 cm⁻¹. Additionally, C-H stretching and bending vibrations for the aromatic thiophene ring and the aldehyde, as well as C-S stretching vibrations, would be observed.

X-ray Crystallography for Solid-State Structural Elucidation

Should this compound be a crystalline solid, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and information about the intermolecular interactions, such as crystal packing. There are no published crystal structures available for this specific compound.

Advanced Chromatographic Techniques (e.g., HPLC, UPLC, LC-MS) for Purity and Mixture Analysis

Advanced chromatographic techniques are indispensable for the assessment of the purity of this compound and for the analysis of complex mixtures containing this compound. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) offer high-resolution separation and sensitive detection, making them ideal for these applications.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the quality control of thiophene derivatives. For the analysis of compounds structurally similar to this compound, such as thiophene-2-carbaldehyde, reversed-phase HPLC methods are commonly employed. sielc.com These methods typically utilize a non-polar stationary phase (e.g., C18) and a polar mobile phase.

A typical HPLC method for a thiophene aldehyde would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. auroraprosci.com An acidic modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape and resolution. sielc.com Detection is commonly achieved using a UV detector, as the thiophene ring and carbonyl groups are chromophores that absorb UV light. auroraprosci.commdpi.com For instance, a detection wavelength of 360 nm is often used for the analysis of aldehyde and ketone derivatives. auroraprosci.com

Ultra-Performance Liquid Chromatography (UPLC)

UPLC, a refinement of HPLC, utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster analysis times and improved resolution. This technique is particularly advantageous for the analysis of complex mixtures or for high-throughput screening. The principles of separation in UPLC are similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle size columns. For thiophene derivatives, UPLC can provide a significant improvement in analytical speed and efficiency. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, providing a highly sensitive and selective analytical tool. This technique is invaluable for the definitive identification of this compound and for the characterization of impurities. Following chromatographic separation, the analyte is ionized, and the mass-to-charge ratio of the resulting ions is measured.

For heterocyclic carbonyl compounds, atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques. mdpi.comacs.orgresearchgate.net LC-MS can provide the molecular weight of the compound, which aids in its identification. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, yielding a characteristic fragmentation pattern that serves as a structural fingerprint of the molecule. mdpi.com The development of novel derivatization reagents can also enhance the performance of LC-MS in the analysis of aliphatic aldehydes. acs.org

A summary of typical chromatographic conditions for the analysis of thiophene aldehydes is presented in the interactive table below.

TechniqueStationary PhaseMobile PhaseDetectorApplication
HPLCReversed-phase C18Acetonitrile/Water with Formic AcidUV-VisPurity assessment and routine analysis
UPLCSub-2 µm Reversed-phase C18Acetonitrile/Water with Formic AcidUV-Vis or Diode Array Detector (DAD)High-throughput analysis and improved resolution
LC-MSReversed-phase C18 or compatibleVolatile buffers (e.g., Ammonium Acetate) in Acetonitrile/WaterMass Spectrometer (e.g., Q-TOF, Triple Quadrupole)Impurity identification and structural elucidation
Table 1. Representative Chromatographic Conditions for the Analysis of Thiophene Aldehydes.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which in turn is used to verify its empirical formula. For a novel or synthesized compound like this compound, elemental analysis provides crucial evidence of its composition and purity.

The theoretical elemental composition of this compound, with the molecular formula C₆H₄O₂S, can be calculated based on the atomic weights of its constituent elements: carbon (C), hydrogen (H), oxygen (O), and sulfur (S).

The process of elemental analysis typically involves the combustion of a small, precisely weighed sample of the compound in an excess of oxygen. This combustion converts the carbon to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the sulfur to sulfur dioxide (SO₂). The amounts of these combustion products are then accurately measured. The mass of oxygen in the original compound is usually determined by difference.

From the masses of CO₂, H₂O, and SO₂, the masses of carbon, hydrogen, and sulfur in the original sample can be calculated. These masses are then converted to percentages of the total sample mass. The experimentally determined percentages are then compared to the theoretical percentages calculated from the proposed empirical formula. A close agreement between the experimental and theoretical values provides strong evidence for the correctness of the empirical formula. For organosulfur compounds, the presence of sulfur can also be indicated by mass spectrometry through the observation of the sulfur-34 (B105110) isotope peak. britannica.com

The theoretical elemental composition of this compound is detailed in the interactive table below.

ElementSymbolAtomic Weight (g/mol)Number of AtomsTotal Mass (g/mol)Percentage (%)
CarbonC12.01672.0651.42
HydrogenH1.0144.042.88
OxygenO16.00232.0022.84
SulfurS32.07132.0722.89
Total 140.17 100.00
Table 2. Theoretical Elemental Composition of this compound (C₆H₄O₂S).

Synthesis and Exploration of Oxo Thiophen 3 Yl Acetaldehyde Derivatives and Analogues

Structural Modifications of the Thiophene (B33073) Ring System

The thiophene ring is a critical component of many pharmaceuticals and functional materials, offering multiple sites for synthetic modification. nih.gov Its versatile nature allows for a wide range of structural diversity and pharmacophoric properties. nih.gov Modifications to the thiophene ring of oxo(thiophen-3-yl)acetaldehyde can significantly influence the molecule's electronic properties, steric profile, and biological activity. Common strategies for modifying the thiophene core include electrophilic aromatic substitution reactions such as halogenation and sulfonation. nih.gov However, reactions like alkylation and oxidation can be more challenging to achieve. nih.gov

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for introducing carbon-carbon bonds at specific positions on the thiophene ring, particularly at the 3-position. mdpi.com These methods often utilize 3-thienylboronic acids or 3-halothiophene compounds as starting materials. mdpi.com The development of multicomponent reactions, like variations of the Gewald reaction, has enabled the one-pot synthesis of thiophene derivatives with diverse substitution patterns, enhancing synthetic efficiency. nih.gov

Studies have shown that specific substitution patterns on the thiophene ring are crucial for biological activity in various contexts. For instance, in the realm of anti-inflammatory agents, the presence of amines, amides, carboxylic acid derivatives, or phenyl rings at particular positions of the thiophene moiety has been frequently associated with enhanced potency. nih.gov

Table 1: Examples of Structural Modifications of the Thiophene Ring

Modification StrategyReagents and ConditionsResulting StructureReference
Suzuki-Miyaura Coupling3-Thienylboronic acids, Palladium catalystAryl- or alkyl-substituted thiophenes mdpi.com
Sonogashira Coupling3-Halothiophenes, Terminal alkynes, Palladium/Copper catalystAlkynyl-substituted thiophenes mdpi.com
Gewald Reactionα-Halo carbonyls, Active methylene (B1212753) nitriles, Elemental sulfur, BasePolysubstituted 2-aminothiophenes nih.gov
HalogenationN-Halosuccinimides (NBS, NCS)Halogenated thiophenes nih.gov

Variations in the α-Keto Aldehyde Moiety

The α-keto aldehyde functional group is a highly reactive and versatile intermediate in organic synthesis. rsc.org It can participate in a wide range of transformations, allowing for the creation of diverse molecular structures. Variations in this moiety within this compound can lead to the synthesis of α-keto esters, α-keto amides, and other dicarbonyl compounds. rsc.orgorganic-chemistry.org

One common approach to modify the α-keto aldehyde is through oxidation. Selective oxidation of the aldehyde group can yield the corresponding α-keto acid, which can then be esterified or amidated. organic-chemistry.org Conversely, reduction of the ketone or aldehyde can provide access to α-hydroxy ketones or diols. imperial.ac.uk The α-keto aldehyde can also undergo nucleophilic addition reactions, where various nucleophiles attack the electrophilic carbonyl carbons. fiveable.me

The synthesis of α-keto aldehydes themselves can be achieved through several methods, including the Kornblum oxidation of alkenes, alkynes, and ketones, or the oxidation of α-hydroxy ketones. rsc.org Copper-catalyzed oxidation of α-hydroxy ketones using oxygen as the oxidant has emerged as an efficient method for preparing a wide array of α-keto aldehydes. rsc.orgrsc.orgresearchgate.net

Table 2: Synthetic Transformations of the α-Keto Aldehyde Moiety

TransformationReagents and ConditionsProduct TypeReference
Oxidation to α-Keto AcidNitroxyl radical catalysts (e.g., AZADO), O₂α-Keto carboxylic acid organic-chemistry.org
Oxidative AmidationCopper catalyst, O₂α-Ketoamide organic-chemistry.org
Reduction to α-Hydroxy KetoneReducing agents (e.g., NaBH₄)α-Hydroxy ketone imperial.ac.uk
Nucleophilic AdditionGrignard reagents, Organolithium reagentsTertiary α-hydroxy ketones fiveable.me

Synthesis of Isomeric Forms (e.g., Oxo(thiophen-2-yl)acetaldehyde)

The synthesis of isomeric forms of this compound, such as oxo(thiophen-2-yl)acetaldehyde (also known as thiophene-2-glyoxal), provides valuable insights into structure-activity relationships. The position of the oxoacetaldehyde group on the thiophene ring can significantly impact the molecule's chemical reactivity and biological properties. Thiophene derivatives substituted at the 2- and 5-positions are generally more studied due to the relative ease of functionalization at these sites. mdpi.com

The synthesis of thiophene-2-glyoxal has been reported through various methods. acs.org One approach involves the oxidation of 2-acetylthiophene. The ability to generate acetaldehyde (B116499) functionalities at different positions of the thiophene ring highlights the versatility of synthetic strategies available to chemists. The distinct electronic and steric environments of the 2- and 3-positions of the thiophene ring can lead to different reaction outcomes and biological profiles for the corresponding isomers.

Development of Homologous and Analogous Compounds with Different Heterocyclic or Carbocyclic Frameworks (e.g., Oxo(thietan-3-yl)acetaldehyde, Benzo[b]thiophen-3-yl-oxo-acetaldehyde)

Oxo(thietan-3-yl)acetaldehyde: The thietane (B1214591) ring, a four-membered sulfur-containing heterocycle, has gained increasing attention in medicinal chemistry. researchgate.net The synthesis of N-(thietan-3-yl)-α-oxo-azaheterocycles has been achieved through the alkylation of azaheteroarenethiones with chloromethyloxirane. researchgate.net This suggests a potential pathway to synthesize oxo(thietan-3-yl)acetaldehyde derivatives. The synthesis of thietane-3-ols from chloromethyloxirane and a sulfur source provides a key intermediate that could potentially be oxidized to the desired α-keto aldehyde. nih.gov

Benzo[b]thiophen-3-yl-oxo-acetaldehyde: Benzo[b]thiophenes, which consist of a thiophene ring fused to a benzene (B151609) ring, are important scaffolds in medicinal chemistry. nih.govias.ac.innih.gov The synthesis of benzo[b]thiophene derivatives can be achieved through various routes, including the oxidative cyclization of o-mercaptocinnamic acids and the acid-catalyzed cyclization of arylthiomethyl ketones. google.com Once the benzo[b]thiophene core is established, functionalization at the 3-position to introduce the oxoacetaldehyde moiety can be pursued through methods analogous to those used for thiophene.

Functional Group Interconversions Leading to Related Building Blocks (e.g., Oxo-Propanenitriles)

Functional group interconversions are fundamental transformations in organic synthesis that enable the conversion of one functional group into another, thereby expanding the range of accessible molecules. researchgate.netsolubilityofthings.com Starting from this compound, various related building blocks can be synthesized.

For example, the aldehyde group can be converted to a nitrile to form oxo-propanenitriles. One potential route involves the conversion of the aldehyde to an oxime, followed by dehydration. The resulting α-keto nitrile is a valuable synthetic intermediate. Recently, a one-pot synthesis of (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles from ortho-nitrochalcones and a cyanide source has been reported, showcasing a cascade reaction that forms a similar structural motif. mdpi.com

Other functional group interconversions include the transformation of the aldehyde into an alkene via a Wittig reaction or the conversion of the ketone into an ester through a Baeyer-Villiger oxidation. stackexchange.com These transformations provide access to a wide array of derivatives with altered reactivity and potential applications. The carbonyl groups of aldehydes and ketones can be transformed into a variety of other functionalities, highlighting their versatility as synthetic precursors. researchgate.net

Exploration of Dimerization and Oligomerization Pathways

The reactive nature of α-keto aldehydes can lead to dimerization and oligomerization under certain conditions. rsc.org Understanding these pathways is crucial for controlling the outcome of reactions involving these compounds and for potentially discovering novel, more complex molecular architectures.

α-Keto aldehydes can exist in equilibrium with their hydrate (B1144303) and dimer forms in aqueous solutions. rsc.org The dimerization can occur through the formation of a six-membered ring involving two molecules of the hydrated aldehyde.

In the broader context of carbonyl compounds, reductive dimerization and oligomerization of aldehydes and ketones have been observed. researchgate.net For instance, the reaction of ethanol (B145695) can lead to the formation of higher alcohols, aldehydes, esters, and ketones through a series of condensation and chain-growth reactions. osti.gov While specific studies on the dimerization and oligomerization of this compound are not extensively detailed in the provided search results, the general reactivity patterns of α-keto aldehydes suggest that such processes are plausible and warrant investigation. These pathways could lead to the formation of novel heterocyclic systems or polymeric materials with interesting properties.

Future Directions and Unexplored Research Avenues

Development of Novel and More Efficient Synthetic Protocols

Current synthetic routes to heteroaromatic aldehydes often rely on classical methods that may have limitations in terms of efficiency, substrate scope, and environmental impact. Future research could focus on developing innovative and more sustainable protocols for the synthesis of Oxo(thiophen-3-yl)acetaldehyde and its derivatives.

Catalytic C-H Functionalization: A significant leap forward would be the development of catalytic methods that directly functionalize the thiophene (B33073) ring to introduce the oxoacetaldehyde moiety. rsc.orgacs.org This would be a highly atom-economical approach, avoiding the need for pre-functionalized thiophene starting materials.

Flow Chemistry: Continuous flow synthesis could offer significant advantages in terms of safety, scalability, and reaction control for the preparation of this aldehyde. The precise control over reaction parameters in flow reactors could lead to higher yields and purities.

One-Pot and Tandem Reactions: Designing one-pot or tandem reaction sequences where this compound is generated and used in situ for subsequent transformations would be a highly efficient strategy for the synthesis of more complex molecules. organic-chemistry.org

Synthetic StrategyPotential AdvantagesRelevant Concepts
Catalytic C-H FunctionalizationHigh atom economy, reduced wasteTransition-metal catalysis, directing groups
Flow ChemistryEnhanced safety, scalability, and controlMicroreactors, process intensification
One-Pot/Tandem ReactionsIncreased efficiency, reduced purification stepsCascade reactions, multicomponent reactions organic-chemistry.org

Deeper Mechanistic Understanding of Complex Transformations

To fully exploit the synthetic potential of this compound, a thorough understanding of the mechanisms of its reactions is crucial. Its bifunctionality can lead to complex reaction pathways that warrant detailed investigation.

In-situ Spectroscopic Studies: The use of in-situ spectroscopic techniques, such as infrared (IR) and Raman spectroscopy, could provide real-time information on the formation of intermediates and transition states in reactions involving this compound. youtube.comfrontiersin.orgspectroscopyonline.comacs.org This would be particularly valuable for understanding complex transformations like asymmetric catalysis or polymerization.

Kinetic and Isotopic Labeling Studies: Classical kinetic studies, combined with isotopic labeling, can help to elucidate reaction pathways and rate-determining steps. This would be essential for optimizing reaction conditions and for the rational design of new catalysts.

Expansion of Applications in Complex Molecule Synthesis and Materials Science

The dual reactivity of this compound makes it an attractive building block for the synthesis of a wide range of organic molecules and materials. cnr.it

Synthesis of Fused Heterocyclic Systems: The aldehyde group can participate in various cyclization reactions with nucleophiles, while the thiophene ring can undergo electrophilic substitution or cross-coupling reactions. This dual reactivity could be harnessed to construct novel polycyclic and fused heterocyclic systems, which are important scaffolds in medicinal chemistry and materials science.

Development of Novel Conjugated Polymers: Thiophene-based polymers are renowned for their applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nbinno.comnih.govrsc.orgresearchgate.net this compound could serve as a functional monomer for the synthesis of new conjugated polymers. The aldehyde group could be used for post-polymerization modification, allowing for the fine-tuning of the polymer's electronic and physical properties.

Application AreaPotential Role of this compoundKey Properties
Complex Molecule SynthesisVersatile building block for heterocyclesBifunctionality, predictable reactivity
Materials ScienceFunctional monomer for conjugated polymersThiophene backbone for conductivity, aldehyde for modification

Advanced Computational Design of Reactions and Prediction of Properties

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, as well as for designing new reactions and materials. nih.gov

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to model the electronic structure of this compound. nih.govosti.govmdpi.comacs.orgnih.gov This can provide insights into its reactivity, predict the outcomes of unknown reactions, and elucidate reaction mechanisms at a molecular level. researchgate.netacs.orgescholarship.orgwuxiapptec.com

Prediction of Material Properties: Computational modeling can be employed to predict the electronic and optical properties of polymers and other materials derived from this compound. This would enable the in-silico design of new materials for specific applications in organic electronics. nih.gov

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology (Focusing on chemical interactions, not biological effects)

The reactivity of the aldehyde group makes this compound a candidate for the development of chemical tools for studying molecular interactions.

Design of Covalent Probes: The aldehyde functionality can react with nucleophilic residues on biomolecules, such as lysine, to form covalent adducts. This property could be exploited to design chemical probes based on the thiophene scaffold for labeling and studying the interactions of proteins and other macromolecules.

Development of Bio-isosteres: In medicinal chemistry, the thiophene ring is often used as a bioisostere for the phenyl ring, which can lead to improved physicochemical properties. nih.gov Future research could explore the use of the this compound scaffold in the design of molecules that can interact with biological systems in a specific and controlled manner for research purposes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.